Rabeprazole

Descripción

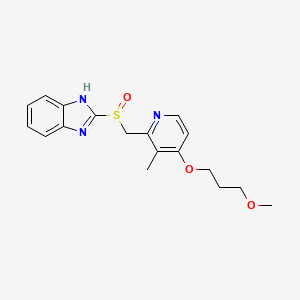

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044122 | |

| Record name | Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.2X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from CH2Cl2/ether | |

CAS No. |

117976-89-3 | |

| Record name | Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rabeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32828355LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99-100 °C (decomposes), 101.7 - 103.9 °C | |

| Record name | RABEPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rabeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular and Cellular Effects of Rabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1] Primarily prescribed for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome, recent research has unveiled a broader spectrum of molecular and cellular effects beyond its acid-suppressing activity.[2][3] This technical guide provides an in-depth overview of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and underlying biology of this compound.

Core Mechanism of Action: Proton Pump Inhibition

This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[2] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH facilitates its conversion to a reactive sulfenamide cation.[4][5] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[4][5] This action effectively blocks the final step in gastric acid secretion.[2] this compound is characterized by a high pKa of approximately 5.0, allowing for its rapid activation over a broader pH range compared to other PPIs.[6]

Quantitative Effects on Gastric pH

The administration of this compound leads to a dose-dependent increase in intragastric pH. Clinical studies have demonstrated a significant and rapid suppression of gastric acid secretion following this compound treatment.

| Dosage | Mean Gastric pH (Day 1) | Mean Gastric pH (Day 7) | Time with Gastric pH > 4 (Day 1) | Time with Gastric pH > 4 (Day 7) | Reference |

| 10 mg | 2.3 | 3.7 | 5.8 hours | 10.5 hours | [7] |

| 20 mg | 3.71 | 4.17 | Not Reported | Not Reported | [2] |

| 40 mg | 4.37 | 4.65 | Not Reported | Not Reported | [2] |

Anti-neoplastic Effects on Gastric Cancer Cells

Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic properties in gastric cancer cells. This effect is particularly pronounced under acidic conditions, a common feature of the tumor microenvironment.[2][8][9]

Inhibition of ERK1/2 Signaling Pathway

One of the key molecular mechanisms underlying this compound's anti-cancer effects is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[8][9] this compound has been shown to inhibit the phosphorylation of ERK1/2 in human gastric cancer cells, leading to decreased cell viability.[2][8]

Induction of Apoptosis

This compound treatment has been demonstrated to induce apoptosis in gastric cancer cell lines. In AGS cells, exposure to 0.2 mM this compound for 72 hours resulted in a significant increase in apoptosis, with the apoptosis rate reaching 72.21 ± 3.24% compared to 3.20 ± 0.26% in the control group.[9][10]

Quantitative Data on Anti-neoplastic Effects

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| MKN-28 | 0.2 mM this compound for 16h | Decreased cell viability | Significantly lower than KATO III and MKN-45 cells | [9] |

| AGS | 0.2 mM this compound for 72h | Induction of apoptosis | 72.21 ± 3.24% | [9][10] |

| BT-20 (Breast Cancer) | This compound (concentration range) | Reduced cell viability (IC50) | Not explicitly stated | [11] |

| MCF-7 (Breast Cancer) | This compound (concentration range) | Reduced cell viability (IC50) | Not explicitly stated | [11] |

Anti-inflammatory Effects

Beyond its role in acid suppression, this compound exhibits direct anti-inflammatory properties. These effects are mediated, in part, through the inhibition of the NLRP3 inflammasome and subsequent pyroptosis.[12][13]

Inhibition of NLRP3 Inflammasome and Pyroptosis

This compound has been shown to inhibit cell pyroptosis in gastric epithelial cells by suppressing the activation of the NLRP3 inflammasome.[12][13] This leads to a decrease in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[12][13] Mechanistically, this compound treatment results in the downregulation of key inflammasome components, including NLRP3, ASC, and Caspase-1.[5][12][13]

Effects on Bone Metabolism

The long-term use of PPIs, including this compound, has been associated with a potential increased risk of bone fractures.[11][14][15] The proposed mechanisms include reduced intestinal calcium absorption due to hypochlorhydria and direct effects on bone cells.[11] However, some studies suggest that this compound may have a protective effect on bone density.

Quantitative Data on Bone Metabolism

A study in a gastrectomized rat model showed that this compound ameliorated the decrease in bone mineral density (BMD).[11]

| Group | Bone Mineral Density (BMD) (%) | Reference |

| Total Gastrectomy (TG) Control | 50.0 ± 8.1 | [11] |

| TG + this compound | 56.5 ± 7.5 | [11] |

| TG + Minodronic Acid | 59.0 ± 6.0 | [11] |

Clinical data on fracture risk in humans is varied. Some studies have suggested an increased odds ratio for fractures with long-term, high-dose PPI use, while others have not found a significant association.[14][15]

Impact on the Gut Microbiome

This compound, by altering the gastric pH, can significantly impact the composition of the gut microbiome.[3] This can lead to a decrease in bacterial diversity and an increase in certain bacterial species, which may have clinical implications.[3]

Experimental Protocols

Assessment of H+/K+-ATPase Inhibition (In Vitro)

This protocol is adapted from methods used to assess proton pump inhibitory activity in gastric mucosal homogenates.[16][17]

-

Preparation of Gastric Microsomes:

-

Obtain fresh gastric mucosa from an appropriate animal model (e.g., goat, pig).

-

Homogenize the tissue in ice-cold 200 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 5000 x g for 10 minutes.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the microsomes.

-

Resuspend the microsomal pellet in the same buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

Pre-incubate the gastric microsomes with varying concentrations of this compound (and a vehicle control) for 30 minutes at 37°C in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 2 mM KCl).

-

Initiate the ATPase reaction by adding 2 mM ATP.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding ice-cold 10% trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein.

-

-

Measurement of Inorganic Phosphate (Pi):

-

Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a commercial malachite green-based assay kit.

-

Measure the absorbance at the appropriate wavelength (e.g., 640 nm).

-

Calculate the percentage of H+/K+-ATPase inhibition relative to the vehicle control.

-

Annexin V/PI Apoptosis Assay

This protocol is a standard method for detecting apoptosis by flow cytometry.[18][19][20][21]

-

Cell Culture and Treatment:

-

Culture gastric cancer cells (e.g., AGS) to the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the specified duration. Include an untreated control group.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.

-

Analyze the stained cells by flow cytometry as soon as possible.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Western Blot for Phospho-ERK1/2

This protocol outlines the general steps for detecting the phosphorylation status of ERK1/2.

-

Protein Extraction and Quantification:

-

After treating cells with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an appropriate imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the relative levels of p-ERK1/2.

-

16S rRNA Sequencing for Gut Microbiome Analysis

This protocol provides a general workflow for analyzing changes in the gut microbiome.[4]

-

Fecal Sample Collection and DNA Extraction:

-

Collect fecal samples from subjects before and after this compound treatment.

-

Extract bacterial genomic DNA from the fecal samples using a commercial DNA extraction kit.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

-

Perform the PCR in triplicate for each sample to minimize bias.

-

-

Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons.

-

Quantify the DNA concentration of each library and pool them in equimolar amounts.

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and adapters.

-

Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs.

-

Analyze the microbial diversity (alpha and beta diversity) and composition to identify changes associated with this compound treatment.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of proton pump inhibition.

Caption: this compound's anti-cancer signaling pathway.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound's molecular and cellular effects extend far beyond its well-established role as a proton pump inhibitor. Its ability to modulate key signaling pathways involved in cell proliferation and inflammation, such as the ERK1/2 and NLRP3 inflammasome pathways, highlights its potential for therapeutic applications in oncology and inflammatory diseases. Furthermore, its impact on bone metabolism and the gut microbiome warrants careful consideration, particularly in the context of long-term therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians seeking to further elucidate the multifaceted biological activities of this compound and explore its full therapeutic potential. Further research is necessary to fully understand the clinical implications of these non-canonical effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of this compound in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on bone metabolic disorders in a gastrectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton Pump Inhibitors and Fractures in Adults: A Critical Appraisal and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proton Pump Inhibitors and Fracture Risk: A Review of Current Evidence and Mechanisms Involved [mdpi.com]

- 14. ajpp.in [ajpp.in]

- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Dose–response relationships of this compound 5, 10, 20, and 40 mg once daily on suppression of gastric acid secretion through the night in healthy Japanese individuals with different CYP2C19 genotypes | Semantic Scholar [semanticscholar.org]

- 18. cris.biu.ac.il [cris.biu.ac.il]

- 19. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Rabeprazole's Impact on Gastric Acid Secretion Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which rabeprazole, a second-generation proton pump inhibitor (PPI), modulates gastric acid secretion. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's interaction with the gastric H+/K+-ATPase, the signaling pathways that regulate this proton pump, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

This compound, a substituted benzimidazole derivative, exerts its potent acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase, commonly known as the gastric proton pump. This enzyme is the final common pathway for gastric acid secretion, responsible for pumping hydrogen ions (H+) from the parietal cells of the stomach into the gastric lumen in exchange for potassium ions (K+).

As a prodrug, this compound requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide derivative. This activated form then rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby blocking the secretion of gastric acid.[1][2]

One of the distinguishing features of this compound is its high pKa (~5.0), which allows for its rapid activation over a wider pH range compared to other PPIs.[1] This property contributes to its fast onset of action.

Signaling Pathways Regulating Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a tightly regulated process involving a complex interplay of neural, hormonal, and paracrine signals. The primary stimulants of acid secretion are acetylcholine, gastrin, and histamine. This compound's action is downstream of these signaling pathways, directly targeting the final effector, the H+/K+-ATPase.

-

Acetylcholine Pathway: Released from vagal nerve endings, acetylcholine binds to M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) concentrations. This rise in Ca2+ activates protein kinases that stimulate the translocation and activity of the H+/K+-ATPase.

-

Gastrin Pathway: Secreted by G-cells in the gastric antrum, gastrin binds to cholecystokinin B (CCKB) receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect on acid secretion is indirect, through the stimulation of histamine release from ECL cells.

-

Histamine Pathway: Released from ECL cells, histamine binds to H2 receptors on parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the trafficking of H+/K+-ATPase-containing tubulovesicles to the apical membrane and increases the pump's activity.

The following diagram illustrates the major signaling pathways that converge on the H+/K+-ATPase and are ultimately inhibited by this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting gastric acid secretion has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative perspective against other PPIs.

In Vitro Activation and Inhibition

| Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole | Reference |

| pKa | ~5.0 | ~4.0 | ~4.0 | ~3.0 | [1] |

| Activation Half-life at pH 1.2 (minutes) | 1.3 | 2.8 | 2.0 | 4.6 | [1] |

| Inhibition of H+/K+-ATPase in isolated hog gastric vesicles (time to near-maximal inhibition) | ~5 minutes | ~30 minutes | ~30 minutes | >50 minutes (only 50% inhibition) | [1] |

| Comparative Potency (vs. Omeprazole) | ~3 times more powerful | - | - | - | [3] |

In Vivo Effects on Intragastric pH in Healthy Volunteers

| Study Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole | Esomeprazole | Reference |

| Median 24-hour gastric pH (Day 1) | 3.4 (20 mg) | 1.9 (20 mg) | 2.9 (30 mg) | 2.2 (40 mg) | - | [1] |

| Median % time intragastric pH > 4 (Day 7) | 51% (10 mg), 59% (20 mg) | 26% (10 mg), 48% (20 mg) | 34% (15 mg), 56% (30 mg) | - | - | [4] |

| Mean hours with intragastric pH > 4.0 (Day 5) | 12.1 (20 mg) | 11.8 (20 mg) | 11.5 (30 mg) | 10.1 (40 mg) | 14.0 (40 mg) | [1][4] |

| Mean gastric pH (Day 7) | 4.17 (20 mg) | - | - | - | - | [5] |

In Vivo Effects on Intragastric pH in GERD Patients

| Study Parameter | This compound 20 mg | This compound 40 mg | Reference |

| Mean gastric pH (Day 1) | 3.71 | 4.37 | [5] |

| Mean gastric pH (Day 7) | 4.17 | 4.65 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the impact of this compound on gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

This assay directly measures the enzymatic activity of the H+/K+-ATPase in the presence and absence of this compound.

1. Isolation of Gastric Vesicles:

-

Gastric mucosa is obtained from a suitable animal model (e.g., hog or rabbit).

-

The mucosa is scraped and homogenized in a buffered sucrose solution.

-

A series of differential centrifugation steps are performed to enrich for microsomal vesicles containing the H+/K+-ATPase. The final vesicle pellet is resuspended in a suitable buffer.

2. ATPase Activity Assay:

-

The reaction mixture contains the isolated gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and an ionophore like valinomycin to facilitate K+ transport.

-

The reaction is initiated by the addition of ATP.

-

The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

3. Inhibition Studies:

-

Gastric vesicles are pre-incubated with varying concentrations of this compound (or other PPIs) for a defined period before initiating the ATPase reaction.

-

The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo 24-Hour Intragastric pH Monitoring

This method assesses the pharmacodynamic effect of this compound on gastric acid secretion in human subjects.

1. Subject Recruitment and Preparation:

-

Healthy volunteers or patients with acid-related disorders are recruited.

-

Subjects are typically required to be free of Helicobacter pylori infection, which can influence gastric pH.

-

A washout period from any acid-suppressing medication is enforced before the study.

2. pH Probe Placement:

-

A thin, flexible catheter with one or more pH sensors is passed through the nose and into the stomach.

-

The correct positioning of the pH probe is confirmed, often by radiographic imaging.

3. Data Collection:

-

The pH probe is connected to a portable data logger that records intragastric pH at regular intervals (e.g., every 4-6 seconds) over a 24-hour period.

-

Subjects follow a standardized meal and activity schedule to ensure consistency.

4. Treatment and Monitoring:

-

In a crossover study design, subjects receive this compound or placebo/comparator drug for a specified duration (e.g., 7 days).

-

24-hour intragastric pH monitoring is performed at baseline and on specific days of treatment (e.g., day 1 and day 7).

5. Data Analysis:

-

The collected pH data is analyzed to determine key parameters such as the median 24-hour intragastric pH and the percentage of time the pH remains above specific thresholds (e.g., pH > 4), which is considered important for the healing of acid-related mucosal damage.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro PPI Screening

The following diagram outlines a typical workflow for the in vitro screening and characterization of proton pump inhibitors like this compound.

Logical Relationship of this compound's Pharmacokinetics and Pharmacodynamics

This diagram illustrates the logical sequence from drug administration to the therapeutic effect of this compound.

References

- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gastric acid control with esomeprazole, lansoprazole, omeprazole, pantoprazole, and this compound: a five-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of various administration methods for lansoprazole injection using 24-hour intragastric pH monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Proton Pump Inhibition by Rabeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to study the inhibitory effects of Rabeprazole on the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document details the mechanism of action, experimental protocols for assessing inhibition, and quantitative data from various studies.

Introduction: The Mechanism of this compound Action

This compound is a member of the proton pump inhibitor (PPI) class of drugs, which act to suppress gastric acid secretion.[1] These drugs are substituted benzimidazoles that function as prodrugs.[1][2] The core mechanism of this compound's action is the irreversible inhibition of the gastric H+/K+-ATPase.[3] This process is initiated by the acidic environment of the stomach, which catalyzes the conversion of the inactive prodrug into its active form, a reactive sulfenamide.[4][5] This activated molecule then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.[4][5]

This compound is characterized by a higher pKa (around 5.0) compared to other PPIs like omeprazole, lansoprazole, and pantoprazole.[3] This property allows for its rapid activation over a broader pH range, contributing to a faster onset of action.[3][6] In vitro studies have demonstrated that this compound can achieve near-maximal inhibition of the proton pump within minutes of exposure.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on the H+/K+-ATPase has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. Additionally, the kinetics of inhibition provide insight into the speed of action.

| Parameter | Value | Conditions | Reference |

| IC50 | 72 nM | Gastric H+/K+-ATPase activity assay | [7] |

| IC50 (Omeprazole for comparison) | 1.7 µM | Gastric H+/K+-ATPase activity assay | [7] |

Table 1: In Vitro IC50 Values for this compound's Inhibition of Gastric H+/K+-ATPase.

The rate of conversion to its active form and subsequent inhibition of the proton pump is a distinguishing feature of this compound.

| Proton Pump Inhibitor | Activation Half-Life at pH 1.2 | Activation Half-Life at pH 5.1 |

| This compound | 1.3 minutes | 7.2 minutes |

| Lansoprazole | 2.0 minutes | 90 minutes |

| Omeprazole | 2.8 minutes | 84 minutes |

| Pantoprazole | 4.6 minutes | 282 minutes |

Table 2: Comparative Activation Half-Lives of Proton Pump Inhibitors in vitro.

Experimental Protocols for In Vitro H+/K+-ATPase Inhibition Studies

The following sections detail the methodologies for preparing gastric vesicles and performing the H+/K+-ATPase inhibition assay, based on protocols described in the literature.

Preparation of Gastric H+/K+-ATPase Vesicles

Gastric vesicles enriched with H+/K+-ATPase are a common model for in vitro studies. These are typically prepared from the gastric mucosa of animal models such as hogs or sheep.

Materials:

-

Fresh sheep or hog stomach, obtained from a slaughterhouse

-

200 mM Tris-HCl buffer, pH 7.4

-

Homogenizer

-

Centrifuge

Protocol:

-

Obtain fresh stomach tissue and place it on ice.

-

Scrape the gastric mucosa from the stomach lining.

-

Homogenize the mucosal scrapings in ice-cold 200 mM Tris-HCl buffer (pH 7.4).[8]

-

Centrifuge the homogenate at 5,000 x g for 10 minutes to remove large debris.[8]

-

Collect the supernatant and centrifuge again at 5,000 x g for 20 minutes.[8]

-

The resulting supernatant contains the microsomal fraction enriched with H+/K+-ATPase vesicles.

-

Determine the protein concentration of the vesicle preparation using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[8]

H+/K+-ATPase Activity and Inhibition Assay

This assay measures the ATP hydrolysis activity of the proton pump and the inhibitory effect of this compound. The release of inorganic phosphate (Pi) from ATP is quantified as a measure of enzyme activity.

Materials:

-

Prepared gastric H+/K+-ATPase vesicles

-

Assay buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl[8]

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

2 mM ATP solution[8]

-

10% Trichloroacetic acid (TCA)[8]

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Protocol:

-

Pre-incubate the gastric vesicle preparation with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C.[8] A vehicle control (DMSO) should be included.

-

Prepare the reaction mixture in a microplate well containing the assay buffer.

-

Add the pre-incubated vesicle-Rabeprazole mixture to the wells.

-

Initiate the reaction by adding 2 mM ATP to each well.[8]

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[8]

-

Terminate the reaction by adding 10% TCA.[8]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new microplate.

-

Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).[9]

-

Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflow for its in vitro study.

Caption: Mechanism of this compound activation and covalent inhibition of the H+/K+-ATPase.

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Conclusion

The in vitro study of this compound's proton pump inhibition is crucial for understanding its pharmacological properties. The methodologies described in this guide, including the preparation of gastric vesicles and the H+/K+-ATPase activity assay, provide a framework for the quantitative assessment of its inhibitory potency and kinetics. The data consistently demonstrate that this compound is a potent and rapidly acting inhibitor of the gastric proton pump, a characteristic attributed to its unique chemical properties. This technical guide serves as a resource for researchers and professionals in the field of drug development, facilitating further investigation into the mechanisms of proton pump inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. upload.wikimedia.org [upload.wikimedia.org]

- 4. Site-specific activation of the proton pump inhibitor this compound by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpp.in [ajpp.in]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

The Enantiomeric Dichotomy of Rabeprazole: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological nuances of rabeprazole's enantiomers, (R)-rabeprazole and (S)-rabeprazole. As a second-generation proton pump inhibitor (PPI), this compound's clinical efficacy is well-established; however, a closer examination of its stereoisomers reveals significant differences in their pharmacokinetic and pharmacodynamic properties. This paper aims to provide a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in the field of gastric acid suppression.

Core Concepts: Mechanism of Action

This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[1][2] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active sulfenamide form.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.[2][3] This irreversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a profound and lasting reduction in stomach acidity.[1][4]

The activation of this compound is a critical step in its mechanism of action. The process is initiated by protonation of the benzimidazole nitrogen, which triggers an intramolecular rearrangement to the active sulfenamide.

Quantitative Pharmacological Data

The pharmacological and pharmacokinetic profiles of this compound's enantiomers exhibit notable differences. (R)-rabeprazole, also known as dexthis compound, generally demonstrates a more favorable profile compared to the (S)-enantiomer.[2][5]

| Parameter | (R)-Rabeprazole | (S)-Rabeprazole | Racemic this compound | Reference |

| H+/K+-ATPase Inhibition (IC50) | More Potent | Less Potent | - | [2][5] |

| AUC (Area Under the Curve) | Higher | Lower | - | [2] |

| Cmax (Maximum Plasma Concentration) | Higher | Lower | - | [2] |

| t1/2 (Elimination Half-life) | Longer | Shorter | ~1 hour | [2][6] |

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A validated high-performance liquid chromatography (HPLC) method is crucial for the enantioselective analysis of this compound.

-

Column: Chiralpak IC (150 × 4.6 mm, 5 μm)

-

Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 35°C

-

Detection: UV at 280 nm

-

Expected Outcome: Baseline separation of (R)- and (S)-rabeprazole with a resolution greater than 6.0.

In Vitro Metabolism using Human Liver Microsomes

This assay helps to determine the metabolic stability and profile of the enantiomers.

-

System: Human liver microsomes (HLM)

-

Incubation: this compound enantiomers are incubated with HLMs in the presence of an NADPH-regenerating system.

-

Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using a validated chiral HPLC or LC-MS/MS method.

-

Key Metabolites: this compound thioether is a major metabolite formed through a non-enzymatic pathway, which can be stereoselectively re-oxidized back to this compound, primarily to the (R)-enantiomer, by CYP3A4.[6]

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory potency of the enantiomers on the target enzyme.

-

Enzyme Source: Hog gastric microsomes containing H+/K+-ATPase.

-

Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Procedure:

-

Gastric microsomes are pre-incubated with varying concentrations of the this compound enantiomers at an acidic pH (e.g., pH 6.1) to allow for activation.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of released Pi is determined colorimetrically.

-

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.

Signaling Pathways and Metabolic Fate

The metabolism of this compound is a key determinant of its pharmacokinetic variability. While CYP2C19 and CYP3A4 are involved, a significant portion of its metabolism occurs via a non-enzymatic reduction to this compound thioether. This thioether can then be re-oxidized back to this compound, predominantly to the (R)-enantiomer, by CYP3A4. This metabolic loop contributes to the stereoselective pharmacokinetics of this compound.

Conclusion

The pharmacological profile of this compound is not uniform across its enantiomers. (R)-rabeprazole (dexthis compound) exhibits superior pharmacokinetic properties, including higher plasma concentrations and a longer half-life, which likely contributes to its enhanced clinical efficacy at a lower dose compared to the racemic mixture.[2][5] The stereoselective metabolism, particularly the re-oxidation of this compound thioether to (R)-rabeprazole by CYP3A4, plays a significant role in these differences. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the development of more refined and effective therapies for acid-related disorders. This guide provides a foundational resource for researchers and drug development professionals to build upon in their pursuit of optimizing proton pump inhibitor therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. Randomized, double-blind, comparative study of dexthis compound 10 mg versus this compound 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific activation of the proton pump inhibitor this compound by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A postmarketing surveillance study of dexthis compound in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [ijpsm.com]

Rabeprazole's Off-Target Effects on Cellular Signaling Cascades: A Technical Guide

Abstract: Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily known for its potent and irreversible inhibition of the gastric H+/K+-ATPase, the final step in acid secretion. However, a growing body of evidence reveals that this compound exerts significant "off-target" effects, modulating a variety of cellular signaling cascades independent of its acid-suppression mechanism. These effects have profound implications for its potential use as an antineoplastic and immunomodulatory agent. This technical guide provides an in-depth analysis of this compound's impact on key signaling pathways, including the ERK/MAPK, STAT3, and NF-κB cascades, as well as its role in inducing programmed cell death through pyroptosis. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the implicated pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Modulation of Pro-Survival and Proliferative Signaling

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including gastric cancer. This compound has been shown to attenuate the viability of human gastric cancer cells by directly interfering with this pathway.[1][2]

In several gastric cancer cell lines, this compound treatment leads to the inhibition of ERK1/2 phosphorylation.[2][3][4] This effect is particularly pronounced under the acidic conditions often found in the tumor microenvironment, which are required to activate the this compound prodrug.[3][4][5] The inhibition of ERK1/2 phosphorylation correlates with a decrease in cell viability and a significant induction of apoptosis.[1][3][5] Notably, the sensitivity of cancer cells to this compound-induced apoptosis appears to be linked to the drug's efficacy in inhibiting ERK1/2 phosphorylation in that specific cell line.[3] For instance, this compound completely suppresses ERK1/2 phosphorylation in MKN-28 cells, which show a marked decrease in viability, while having a lesser effect on KATO III and MKN-45 cells.[2][3][4]

Dual-Action Regulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metabolism. This compound has been found to inhibit STAT3 signaling through multiple mechanisms, affecting glycolysis and cellular barrier function.

This compound treatment drastically reduces the phosphorylation of STAT3, which in turn prevents its translocation to the nucleus.[6] This nuclear attenuation has a direct downstream consequence: it significantly inhibits the binding of STAT3 to the promoter of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[6] By repressing the transcriptional activation of HK2, this compound suppresses glycolysis, leading to decreased glucose uptake and lactate production, thereby inhibiting the proliferation of gastric epithelial cells.[6]

Beyond glycolysis, this compound also impacts gastric barrier integrity by modulating the interaction between STAT3 and Forkhead Box F1 (FOXF1). This compound stimulation dramatically abolishes the endogenous interaction between FOXF1 and STAT3.[7][8] This disruption leads to the downregulation of STAT3 and FOXF1 phosphorylation, inhibiting their nuclear translocation and decreasing their binding to the promoter of Zonula occludens-1 (ZO-1), a critical tight junction protein. The resulting downregulation of ZO-1 expression compromises the gastric epithelial barrier.[7][8]

Immunomodulatory Effects and Induction of Cell Death

Modulation of Macrophage Polarization

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory M2), is critical in inflammation and disease. This compound has been shown to effectively regulate this process, promoting a shift from the M1 to the M2 phenotype.[1][9] This immunomodulatory effect is achieved by targeting two key signaling pathways: this compound suppresses M1-type macrophage-mediated inflammation by inhibiting the NF-κB pathway, while simultaneously promoting M2 polarization through the activation of the STAT6 signaling pathway.[1][9][10][11] This suggests a potential therapeutic role for this compound in controlling obesity-associated chronic inflammation and insulin resistance.[1][9]

Induction of Pyroptosis via the NLRP3 Inflammasome

Beyond apoptosis, this compound can induce pyroptosis, a highly inflammatory form of programmed cell death, in cancer cells.[12] The mechanism involves the promotion of reactive oxygen species (ROS) accumulation and subsequent lysosomal damage.[12] These cellular stress signals trigger the activation of the NLRP3 inflammasome, a multiprotein complex that serves as a key platform for inflammatory signaling.[12][13][14][15]

Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1.[12][16] Active Caspase-1 then cleaves Gasdermin D (GSDMD), unleashing its N-terminal domain, which forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[12][13] By upregulating the expression of NLRP3 and cleaved-Caspase 1, this compound activates this entire cascade, fulfilling a potent anti-tumor effect in models of lung cancer.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature on this compound's effects.

Table 1: Effect of this compound on Gastric Cancer Cell Viability and Apoptosis

| Cell Line | This compound Concentration | Treatment Duration | Outcome | Significance | Citation |

|---|---|---|---|---|---|

| AGS | 0.2 mM | 72 hours | Apoptosis rate of 72.21 ± 3.24% (vs. 3.20 ± 0.26% control) | P<0.01 | [3][5] |

| MKN-28 | 0.2 mM | 16 hours | Significant decrease in cell viability | P<0.05 | [5] |

| KATO III | 0.2 mM | 16 hours | Attenuation of cell viability | - | [5] |

| MKN-45 | 0.2 mM | 16 hours | Attenuation of cell viability | - |[5] |

Table 2: Effect of this compound on ERK1/2 Phosphorylation in Gastric Cancer Cells

| Cell Line | This compound Concentration | Treatment Conditions | Effect on p-ERK1/2 | Citation |

|---|---|---|---|---|

| MKN-28 | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | Complete inhibition | [2][3][4] |

| KATO III | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | No significant effect | [2][3][4] |

| MKN-45 | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | No significant effect | [2][3][4] |

| AGS | 0.2 mM | 2h pretreatment, various pH (7.4, 6.4, 5.4) | Suppression |[3][4] |

Experimental Protocols

This section provides a generalized workflow and detailed methodologies for key experiments used to elucidate this compound's effects on cellular signaling.

Cell Culture and Treatment

-

Cell Lines: Human gastric cancer cell lines (e.g., AGS, KATO III, MKN-28, MKN-45) and non-cancerous gastric epithelial cells (e.g., GES-1) are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments investigating pH-dependent effects, media is adjusted to specific pH values (e.g., 7.4, 6.4, 5.4).[3][5]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 0.2 mM) for various durations (e.g., 16, 24, 72 hours) depending on the assay.[3][5]

Cell Viability Assay (Dye Exclusion)

-

Harvest cells by trypsinization and centrifugation.

-

Resuspend the cell pellet in phosphate-buffered saline (PBS).

-

Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain (e.g., 0.4%).

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) × 100.[5]

Apoptosis Analysis (Annexin V-FITC / PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]

-

Harvest treated and control cells (1-5 x 10^5 cells) and wash with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[19]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are Annexin V- & PI-positive.

Western Blot for Protein Phosphorylation (p-ERK)

This technique is used to detect specific proteins and their phosphorylation status.[2][20][21][22][23][24]

-

Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-Phospho-ERK1/2).[20]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK) to confirm equal loading.[21]

Pyroptosis Assessment (LDH Release Assay)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity, a hallmark of pyroptosis.[12]

-

Culture cells and treat with this compound as described.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance of the reaction product on a plate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

Conclusion and Future Directions

The evidence strongly indicates that this compound's biological activities extend far beyond its function as a proton pump inhibitor. Its ability to modulate critical signaling pathways such as ERK1/2 and STAT3, shift immune cell phenotypes, and induce programmed cell death in cancer cells highlights its potential for repositioning as a therapeutic agent in oncology and inflammatory diseases. The cell-specific nature of these effects, as seen in the differential inhibition of p-ERK1/2, underscores the need for further research to identify biomarkers that could predict patient response. Future studies should focus on elucidating the precise molecular interactions between this compound and its off-targets and validating these findings in preclinical and clinical settings to fully harness its therapeutic potential.

References

- 1. This compound mitigates obesity-induced chronic inflammation and insulin resistance associated with increased M2-type macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The S52F FOXF1 Mutation Inhibits STAT3 Signaling and Causes Alveolar Capillary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The S52F FOXF1 Mutation Inhibits STAT3 Signaling and Causes Alveolar Capillary Dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 15. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 24. researchgate.net [researchgate.net]

Rabeprazole's Role in Modulating Ferroptosis in Gastric Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the role of rabeprazole, a proton pump inhibitor, in modulating ferroptosis in gastric cells. The information presented is based on current scientific literature and is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Ferroptosis and its Relevance in Gastric Cells

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other forms of programmed cell death, such as apoptosis, in its morphology, biochemistry, and genetics. Key features of ferroptosis include mitochondrial shrinkage and increased mitochondrial membrane density. The process is centrally regulated by the glutathione peroxidase 4 (GPX4) enzyme, which, with its cofactor glutathione (GSH), is a crucial scavenger of lipid peroxides.[1][2]

In the context of gastric health, particularly in conditions like Helicobacter pylori infection and gastric intestinal metaplasia (a precancerous lesion), the modulation of ferroptosis is emerging as a significant area of research.[1][2] Understanding how existing drugs, such as this compound, influence this pathway could open new avenues for therapeutic intervention.

This compound-Induced Ferroptosis in Gastric Epithelial Cells

Recent studies have elucidated a novel mechanism by which this compound, a widely used medication for acid-related gastric conditions, can induce ferroptosis in gastric epithelial cells. This effect is particularly relevant in the context of alleviating gastric intestinal metaplasia.[1][2]

The PKA/CREB/GPX4 Signaling Axis

The core of this compound's pro-ferroptotic action lies in its ability to modulate the Protein Kinase A (PKA) and cAMP-response element binding protein (CREB) signaling pathway, which in turn regulates the expression of GPX4.[1][2]

The signaling cascade proceeds as follows:

-

This compound inhibits PKA signaling: this compound treatment has been shown to disrupt the interaction between PKA and CREB.[1][2]

-

Decreased CREB Phosphorylation and Nuclear Translocation: This disruption leads to a reduction in the phosphorylation of CREB and inhibits its translocation into the nucleus.[1][2]

-

Reduced GPX4 Transcription: In the nucleus, phosphorylated CREB normally binds to the promoter region of the GPX4 gene, promoting its transcription. The inhibition of CREB activity by this compound leads to decreased binding to the GPX4 promoter and a subsequent reduction in GPX4 mRNA and protein levels.[1][2]

-

Induction of Ferroptosis: The downregulation of GPX4, a key anti-ferroptotic enzyme, results in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[1][2]

This pathway is visually represented in the following signaling pathway diagram.

Caption: this compound-induced ferroptosis signaling pathway in gastric cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on markers of ferroptosis and intestinal metaplasia in gastric cancer cell lines (BGC823 and AGS).[1]

Table 1: Effect of this compound on Markers of Intestinal Metaplasia

| Marker | Cell Line | Treatment | Fold Change (vs. Control) |

| CDX2 mRNA | BGC823 | This compound (100 µM) | ~0.5 |

| AGS | This compound (100 µM) | ~0.4 | |

| MUC2 mRNA | BGC823 | This compound (100 µM) | ~0.3 |

| AGS | This compound (100 µM) | ~0.2 | |

| CDX2 Protein | BGC823 | This compound (100 µM) | ~0.4 |

| AGS | This compound (100 µM) | ~0.3 | |

| MUC2 Protein | BGC823 | This compound (100 µM) | ~0.2 |

| AGS | This compound (100 µM) | ~0.2 |

Table 2: Effect of this compound on Ferroptosis Markers

| Marker | Cell Line | Treatment | Fold Change (vs. Control) |

| ROS Level | BGC823 | This compound (100 µM) | ~2.5 |

| AGS | This compound (100 µM) | ~2.0 | |

| GPX4 mRNA | BGC823 | This compound (100 µM) | ~0.4 |

| AGS | This compound (100 µM) | ~0.3 | |

| GPX4 Protein | BGC823 | This compound (100 µM) | ~0.3 |

| AGS | This compound (100 µM) | ~0.2 |

Table 3: Effect of Ferrostatin-1 on this compound-Induced Changes

| Marker | Cell Line | Treatment | Fold Change (vs. This compound alone) |

| CDX2 Protein | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~2.0 |

| MUC2 Protein | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~3.0 |

| Cell Viability | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~1.5 |

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the context of this compound-induced ferroptosis.

Cell Culture and Treatments

-

Cell Lines: Human gastric cancer cell lines BGC823 and AGS are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a final concentration of 100 µM for 48 hours.[1][3]

-

Ferrostatin-1 Treatment: The ferroptosis inhibitor, Ferrostatin-1, is used at a concentration of 10 µM and is typically added 1 hour before this compound treatment.[1]

Western Blotting

This technique is used to detect and quantify the protein levels of GPX4, CDX2, MUC2, CREB, and phosphorylated CREB.

Caption: A generalized workflow for Western blotting analysis.

-

Protocol:

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized.

-

Analysis: Band intensities are quantified using densitometry software.

-

Real-Time Quantitative PCR (qPCR)

qPCR is used to measure the mRNA expression levels of GPX4, CDX2, and MUC2.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from cells using a suitable kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS, a hallmark of ferroptosis.

-

Protocol:

-

Cell Seeding: Cells are seeded in a multi-well plate.

-

Treatment: Cells are treated with this compound as described above.

-

Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Detection: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

-

Luciferase Reporter Assay

This assay is used to determine the transcriptional activity of the GPX4 promoter.

-

Protocol:

-

Plasmid Construction: A luciferase reporter plasmid containing the GPX4 promoter region is constructed.

-

Transfection: Cells are co-transfected with the GPX4 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Cells are treated with this compound.

-

Lysis and Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the binding of the CREB transcription factor to the GPX4 promoter.

References

- 1. This compound suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Non-enzymatic Metabolism Pathway of Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. While the enzymatic metabolism of this compound via cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4, is well-documented, a significant portion of its biotransformation occurs through a non-enzymatic pathway.[1][2] This non-enzymatic route is of particular interest as it contributes to a lower potential for drug-drug interactions compared to other PPIs whose clearance is more heavily reliant on the polymorphic CYP2C19 enzyme.[2] This technical guide provides a comprehensive overview of the non-enzymatic metabolism of this compound, focusing on the chemical transformations, resulting products, and the experimental methodologies used to study these pathways.

Core Non-Enzymatic Metabolic Pathway

The principal non-enzymatic metabolic pathway for this compound is its chemical reduction to this compound thioether, also known as this compound sulfide.[2][3][4] This conversion is predominantly an acid-catalyzed degradation process, highlighting the inherent instability of this compound in acidic environments.[2][5][6] The thioether metabolite is considered an active metabolite of this compound.[7]

Chemical Transformation

The conversion of this compound to its thioether derivative involves the reduction of the sulfoxide group. This reaction is facilitated by the acidic conditions found in the parietal cell canaliculi, the site of this compound's therapeutic action. The acidic environment promotes a chemical rearrangement and subsequent reduction to the thioether form.

Forced Degradation Studies and Identification of Non-Enzymatic Degradants

To comprehensively understand the non-enzymatic degradation of this compound, forced degradation studies are conducted under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines.[2][8] These studies expose this compound to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products that could form during its shelf life or under physiological conditions.

Under these stressed conditions, a variety of non-enzymatic degradation products have been identified in addition to this compound thioether. These include this compound sulfone (primarily formed enzymatically but also observed in oxidative stress studies), and other molecules resulting from the cleavage and rearrangement of the this compound structure.[2][8][9]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on pH, with rapid degradation occurring in acidic media.[10] The degradation typically follows first-order kinetics.[11] The following tables summarize quantitative data from forced degradation studies, illustrating the extent of this compound degradation and the formation of its major non-enzymatic products under various stress conditions.

| Stress Condition | Reagents and Conditions | % Degradation of this compound | Major Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Significant | This compound Thioether and others | [2] |

| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | Significant | Impurity-5 (2.41%) and others | [2] |

| Oxidative Degradation | 1% H₂O₂ at room temperature for 30 min | Significant | This compound Sulfone (Impurity-4, 3.27%) | [2] |

| Thermal Degradation | 105°C for 18 h | Significant | Impurity-7 (0.52%) and others | [2] |

| Hydrolytic Degradation (Water) | Water at 60°C for 3 h | Significant | Impurity-6 (2.01%) | [2] |

| Photolytic Degradation | Exposure to light | Stable | - | [2] |

| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Reference |

| 6.8 | 37 | 0.75 | [12] |

| 6.8 | 60 | 2.78 | [12] |

| 3-11 | Not Specified | pH-dependent | [13] |

| Various | 25 (extrapolated) | Follows first-order kinetics | [11] |

Experimental Protocols

Forced Degradation Study Protocol (as per ICH Guidelines)

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify its non-enzymatic degradation products.

a. Acid Degradation:

-

Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.

-

Add 10 mL of diluent and 3 mL of 0.1 M HCl.

-

Mix thoroughly to dissolve the contents.

-